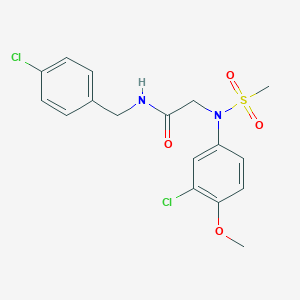

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CMG-157, is a novel and promising compound that has been the subject of scientific research in recent years. CMG-157 is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.

作用機序

The mechanism of action of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide enhances insulin sensitivity and glucose uptake in insulin-responsive tissues such as skeletal muscle, adipose tissue, and liver. Furthermore, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide activates the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of energy metabolism and mitochondrial function.

Biochemical and Physiological Effects:

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have multiple biochemical and physiological effects in various cell types and tissues. These effects include:

- Inhibition of PTP1B activity and enhancement of insulin signaling

- Activation of the AMPK pathway and promotion of energy metabolism

- Reduction of inflammation and oxidative stress

- Regulation of lipid metabolism and adipokine secretion

- Protection of liver function and prevention of NAFLD

実験室実験の利点と制限

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, such as its high potency, selectivity, and solubility. However, there are also some limitations that need to be considered, such as its potential toxicity, stability, and pharmacokinetics. Therefore, further studies are needed to optimize the experimental conditions and to evaluate the safety and efficacy of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in vivo.

将来の方向性

There are several future directions for the research on N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including:

- Optimization of the synthesis method and the chemical structure of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide to improve its pharmacological properties and reduce its toxicity

- Investigation of the molecular mechanisms underlying the effects of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide on insulin signaling, energy metabolism, and inflammation

- Evaluation of the efficacy and safety of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical studies for the treatment of metabolic disorders

- Development of new analogs and derivatives of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide with improved potency, selectivity, and pharmacokinetics for various therapeutic applications

Conclusion:

In conclusion, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a promising compound that has been shown to have potential therapeutic effects on metabolic disorders. Its mechanism of action involves the inhibition of PTP1B and the activation of the AMPK pathway, which are key regulators of insulin signaling and energy metabolism. Although there are still some challenges and uncertainties in the research on N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, its future development and application hold great promise for the treatment of metabolic diseases.

合成法

The synthesis of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials, the formation of the glycinamide backbone, and the introduction of the chlorobenzyl, chloromethoxyphenyl, and methylsulfonyl groups. The detailed synthesis method has been described in a patent application (US20170329852A1) and several scientific publications (e.g., J. Med. Chem. 2017, 60, 8983-9001).

科学的研究の応用

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential therapeutic effects on metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). In animal models of these diseases, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve glucose tolerance, insulin sensitivity, lipid metabolism, and liver function. Moreover, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to reduce inflammation and oxidative stress, which are common pathological features of metabolic disorders.

特性

製品名 |

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide |

|---|---|

分子式 |

C17H18Cl2N2O4S |

分子量 |

417.3 g/mol |

IUPAC名 |

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide |

InChI |

InChI=1S/C17H18Cl2N2O4S/c1-25-16-8-7-14(9-15(16)19)21(26(2,23)24)11-17(22)20-10-12-3-5-13(18)6-4-12/h3-9H,10-11H2,1-2H3,(H,20,22) |

InChIキー |

WUSRVLJRHXMPAN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C)Cl |

正規SMILES |

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (4-chlorophenyl)hydrazone](/img/structure/B300350.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone](/img/structure/B300352.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone](/img/structure/B300353.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]ethanone (3-methylphenyl)hydrazone](/img/structure/B300356.png)

![2-methyl-N-[(Z)-1-(3-phenyl-1,2,4-triazin-5-yl)ethylideneamino]aniline](/img/structure/B300357.png)

![1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300358.png)

![1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B300360.png)

![3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}](/img/structure/B300363.png)

![1-(isopropylsulfanyl)-3-[1-(isopropylsulfanyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300364.png)

![3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300365.png)

![2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300367.png)

![2-{8-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300368.png)